2-(3,5-Difluorophenyl)Ethanoyl Chloride
Overview
Description
2-(3,5-Difluorophenyl)Ethanoyl Chloride is an organic compound with the molecular formula C8H5ClF2O. It is a derivative of ethanoyl chloride where the phenyl ring is substituted with two fluorine atoms at the 3 and 5 positions. This compound is used in various chemical synthesis processes and has applications in scientific research.
Synthetic Routes and Reaction Conditions:
Direct Chlorination: One common method to prepare this compound involves the chlorination of 2-(3,5-Difluorophenyl)ethanone using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production: In an industrial setting, the preparation of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols. These reactions typically occur under mild conditions with the use of a base to neutralize the hydrochloric acid formed.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-(3,5-Difluorophenyl)ethanoic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, tetrahydrofuran.
Catalysts: Pyridine, triethylamine.
Major Products:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Scientific Research Applications
2-(3,5-Difluorophenyl)Ethanoyl Chloride is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for creating complex molecules.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is involved in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
2-(3,5-Difluorophenyl)Ethanoyl Chloride is classified as a dangerous substance. It causes severe skin burns and eye damage . It is also moisture sensitive . Proper protective measures, including wearing protective gloves, clothing, and eye/face protection, should be taken when handling this compound .
Mechanism of Action
The mechanism of action of 2-(3,5-Difluorophenyl)Ethanoyl Chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
2-(4-Fluorophenyl)Ethanoyl Chloride: Similar structure but with a single fluorine substitution.
2-(3,4-Difluorophenyl)Ethanoyl Chloride: Similar structure with fluorine atoms at different positions.
2-(3,5-Dichlorophenyl)Ethanoyl Chloride: Similar structure with chlorine substitutions instead of fluorine.
Uniqueness: 2-(3,5-Difluorophenyl)Ethanoyl Chloride is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and the properties of the resulting derivatives. The presence of fluorine atoms can enhance the stability and bioactivity of the compounds formed from it.
Properties
IUPAC Name |
2-(3,5-difluorophenyl)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c9-8(12)3-5-1-6(10)4-7(11)2-5/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVPARKLYWQLNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382241 | |
Record name | 2-(3,5-Difluorophenyl)Ethanoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157033-24-4 | |
Record name | 3,5-Difluorobenzeneacetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157033-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,5-Difluorophenyl)Ethanoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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